![molecular formula C13H13BrN2O B11926214 beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine: is a chemical compound with the molecular formula C13H13BrN2O and a molecular weight of 293.16 g/mol This compound is characterized by the presence of a brominated pyridine ring attached to a phenethylamine backbone through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine typically involves the following steps:
Bromination of Pyridine: The starting material, 3-pyridinol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-3-pyridinol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems such as dopamine and serotonin .
Comparison with Similar Compounds
Similar Compounds
- Beta-[(5-Chloro-3-pyridyl)oxy]phenethylamine
- Beta-[(5-Fluoro-3-pyridyl)oxy]phenethylamine
- Beta-[(5-Iodo-3-pyridyl)oxy]phenethylamine
Uniqueness
Beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research .
Properties
Molecular Formula |
C13H13BrN2O |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)oxy-2-phenylethanamine |
InChI |
InChI=1S/C13H13BrN2O/c14-11-6-12(9-16-8-11)17-13(7-15)10-4-2-1-3-5-10/h1-6,8-9,13H,7,15H2 |
InChI Key |
PQYZCDIYOXFRCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


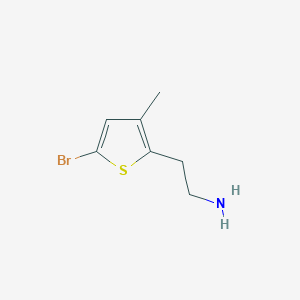
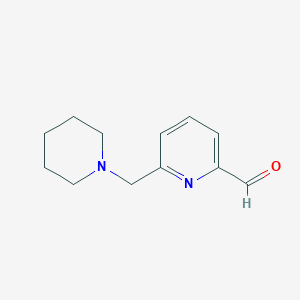

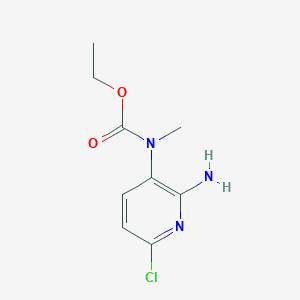

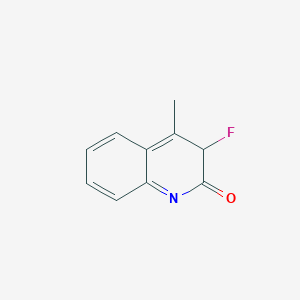

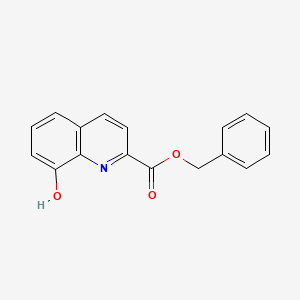



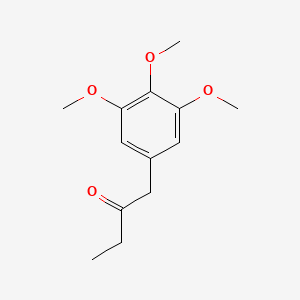

![(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926213.png)
